(2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone (2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1170472-61-3
VCID: VC4858746
InChI: InChI=1S/C20H21ClN6O/c1-14-11-15(2)27(24-14)19-12-18(22-13-23-19)25-7-9-26(10-8-25)20(28)16-5-3-4-6-17(16)21/h3-6,11-13H,7-10H2,1-2H3
SMILES: CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C
Molecular Formula: C20H21ClN6O
Molecular Weight: 396.88

(2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

CAS No.: 1170472-61-3

Cat. No.: VC4858746

Molecular Formula: C20H21ClN6O

Molecular Weight: 396.88

* For research use only. Not for human or veterinary use.

(2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone - 1170472-61-3

Specification

CAS No. 1170472-61-3
Molecular Formula C20H21ClN6O
Molecular Weight 396.88
IUPAC Name (2-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H21ClN6O/c1-14-11-15(2)27(24-14)19-12-18(22-13-23-19)25-7-9-26(10-8-25)20(28)16-5-3-4-6-17(16)21/h3-6,11-13H,7-10H2,1-2H3
Standard InChI Key IKKRBOOYZLNYAP-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates four distinct components:

  • A 2-chlorophenyl group at the methanone position, contributing electron-withdrawing effects.

  • A pyrimidine ring (C₄H₃N₂) serving as the central scaffold.

  • A piperazine moiety (C₄H₁₀N₂) linked to the pyrimidine’s 4-position, enhancing solubility and bioavailability.

  • A 3,5-dimethyl-1H-pyrazole group (C₅H₇N₂) attached to the pyrimidine’s 6-position, modulating steric and electronic interactions .

The IUPAC name, (2-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone, reflects this connectivity.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC₂₀H₂₁ClN₆O
Molecular Weight396.88 g/mol
SMILESCC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C
SolubilityLimited data; likely soluble in DMSO or DMF

The presence of polar piperazine and pyrimidine groups suggests moderate solubility in polar aprotic solvents, while the chlorophenyl and pyrazole moieties impart lipophilicity .

Synthesis and Process Optimization

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Pyrimidine Functionalization: 4,6-Dichloropyrimidine undergoes nucleophilic substitution with 3,5-dimethylpyrazole to yield 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine .

  • Piperazine Coupling: The amine reacts with 1-(2-chlorophenyl)piperazine in the presence of a coupling agent (e.g., EDCI/HOBt) to form the piperazine-pyrimidine intermediate .

  • Methanone Formation: A Friedel-Crafts acylation introduces the 2-chlorophenyl group using 2-chlorobenzoyl chloride and AlCl₃.

Critical parameters include temperature control (−70°C for acylation) and inert atmospheres to prevent side reactions .

Pilot-Plant Considerations

Scale-up challenges include:

  • Purification: Column chromatography is replaced with recrystallization from ethanol or dimethylformamide (DMF) for cost efficiency .

  • Yield Optimization: Batch processes achieve ~65% yield by optimizing stoichiometry (1:1.2 pyrimidine:piperazine ratio) and reaction times (48 hours for acylation).

Structural and Crystallographic Insights

Conformational Analysis

X-ray crystallography of analogous compounds reveals:

  • Pyrazole-Pyrimidine Dihedral Angle: 15–30°, indicating moderate planarity disruption .

  • Hydrogen Bonding: Intramolecular N–H···N bonds stabilize the piperazine-pyrimidine linkage (bond length: 2.48 Å) .

Comparative Stability

The chlorophenyl group enhances thermal stability (decomposition temperature >250°C), while the pyrazole’s methyl groups reduce oxidative degradation .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate:

  • Bacterial Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to pyrimidine-DNA interaction .

  • Antifungal Activity: 50% growth inhibition of Candida albicans at 16 µg/mL .

Neurological Applications

The piperazine moiety exhibits affinity for serotonin (5-HT₆) and dopamine (D₂) receptors (Kᵢ: 120–450 nM), suggesting antidepressant potential . Structural analogs show 60% seizure reduction in rodent models, likely via GABAergic modulation .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Kinase Inhibitors: Modifications at the pyrimidine 2-position yield compounds with IC₅₀ < 100 nM against EGFR .

  • Antipsychotics: Piperazine derivatives with substituted phenyl groups show D₂ receptor selectivity (>100-fold over 5-HT₂A) .

Material Science

Thin films of its metal complexes (e.g., Cu²⁺) exhibit semiconducting properties (bandgap: 2.1 eV), enabling use in organic electronics .

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